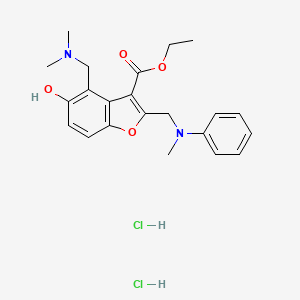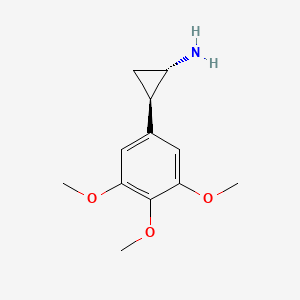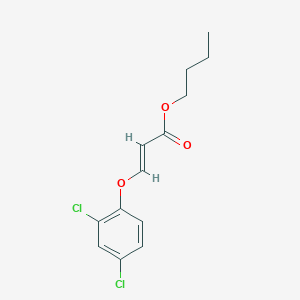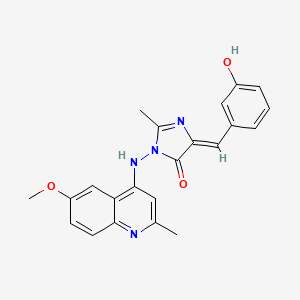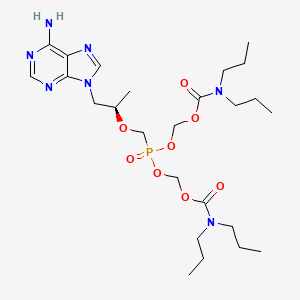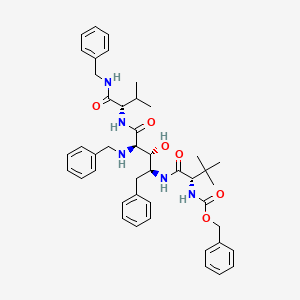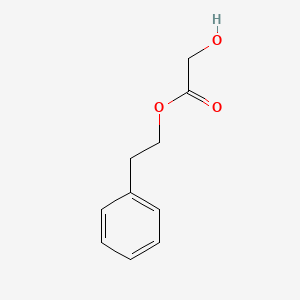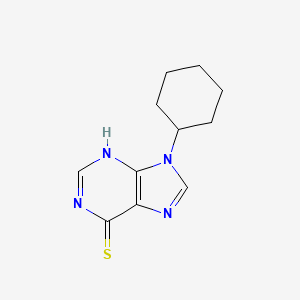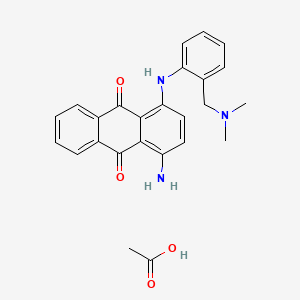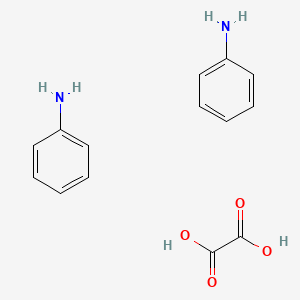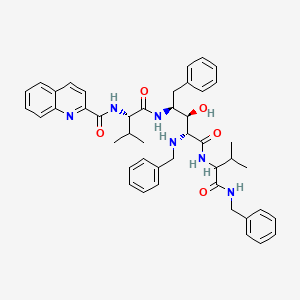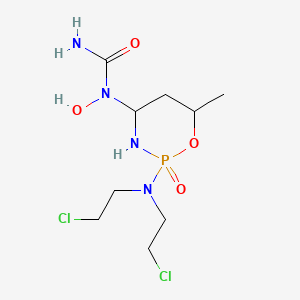
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenemethylene-o-phenylene) diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenemethylene-o-phenylene) diisocyanate is a complex organic compound with a molecular formula of C30H20N4O4 and a molecular weight of 500.50400
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diazetidine-2,4-dione with p-phenylenemethylene-o-phenylene diisocyanate in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can participate in substitution reactions.
Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
1,1'-Methylenebis(4-isocyanatobenzene)
Oxydipropanol
1,3-Diazetidine-2,4-dione
Uniqueness: 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenemethylene-o-phenylene) diisocyanate stands out due to its unique structure and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in the field.
Properties
CAS No. |
94158-57-3 |
|---|---|
Molecular Formula |
C30H16N4O4 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
4-(7-isocyanato-14-oxapentacyclo[7.2.2.13,6.02,8.03,5]tetradeca-1(11),7,9,12-tetraen-6-yl)-5-(7-isocyanato-6-tetracyclo[7.2.2.02,8.03,5]trideca-1,3(5),6,8,10,12-hexaenyl)-2-oxa-4,5-diazabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C30H16N4O4/c35-11-31-24-21-14-3-1-13(2-4-14)20(21)17-9-18(17)25(24)33-27-34(28(33)37-27)30-19-10-29(19,38-30)23-16-7-5-15(6-8-16)22(23)26(30)32-12-36/h1-8,19,23,27-28H,9-10H2 |
InChI Key |
SDDJTVQSWJENKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C13C4C5=CC=C(C4=C(C2(O3)N6C7N(C6O7)C8=C(C9=C1C=CC(=C9C2=C8C2)C=C1)N=C=O)N=C=O)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


